(-)-Maalioxide

Essential oil composition Chemotaxonomy Natural product sourcing

(-)-Maalioxide (CAS 53625-18-6, C₁₅H₂₆O, MW 222.37 g/mol) is a gorgonane-type sesquiterpenoid cyclic ether first isolated from the liverwort Plagiochila acanthophylla subsp. japonica.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1254152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Maalioxide
Synonyms(-)-maalioxide
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1(C2CCCC3(C2C(O1)(CCC3)C)C)C
InChIInChI=1S/C15H26O/c1-13(2)11-7-5-8-14(3)9-6-10-15(4,16-13)12(11)14/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15+/m0/s1
InChIKeyPZKNYJWHOZUWDF-MYZSUADSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Maalioxide for Procurement: Sourcing, Identity, and Baseline Characterization of a Gorgonane Sesquiterpenoid Ether


(-)-Maalioxide (CAS 53625-18-6, C₁₅H₂₆O, MW 222.37 g/mol) is a gorgonane-type sesquiterpenoid cyclic ether first isolated from the liverwort Plagiochila acanthophylla subsp. japonica [1]. It belongs to the oxolane class of organoheterocyclic compounds and possesses a characteristic pleasant odour that has motivated both chemical and microbial hydroxylation efforts aimed at fragrance improvement [2]. The compound has also been identified as a major constituent (up to 45.6%) in the essential oil of Lophozia ventricosa, and its enantiomer (+)-maalioxide occurs in Valeriana wallichii [3][4]. Despite its established natural product pedigree spanning five decades, the published literature on (-)-maalioxide remains limited, making sourcing, identity verification, and differentiation from its enantiomer and structurally related sesquiterpenoids critical procurement considerations [5].

Identity Enantioselective GC-MS required to distinguish (-)-maalioxide from (+)-cyclocolorenone
Source Chemotype-authenticated Plagiochila acanthophylla fo. japonica enriches target sesquiterpenoid
Literature Limited published data; verification against isolation and biotransformation studies advised

Why (-)-Maalioxide Cannot Be Interchanged with Its Enantiomer or Other In-Class Sesquiterpenoid Ethers


Substituting (-)-maalioxide with its (+)-enantiomer, the co-occurring (+)-cyclocolorenone, or other sesquiterpenoid ethers such as (-)-ambrox is not scientifically defensible without re-validation. The enantiomers exhibit opposite optical rotation and derive from phylogenetically distinct sources (liverworts versus Valeriana species), indicating fundamentally different biosynthetic origins that may translate into divergent biological recognition [1][2]. Microbial transformation studies reveal that the same substrate yields completely different hydroxylation product profiles depending on the fungal strain employed—meaning the scaffold's regioselective functionalization landscape is highly sensitive to the specific stereochemistry of the starting material [3]. Furthermore, in natural essential oil compositions, (-)-maalioxide can dominate at 45.6% of total volatiles whereas the next most abundant constituent represents only 28.9%, demonstrating that its contribution to both olfactory character and any observed bioactivity of the whole extract cannot be replicated by simply increasing the proportion of a minor co-constituent [4].

  • (+)-Maalioxide

    Opposite optical rotation, distinct biosynthetic origin; may not reproduce enantiomer-specific recognition or biotransformation profiles

  • (+)-Cyclocolorenone

    Ketone instead of cyclic ether; co-occurs but functionalization landscape and olfactory character may shift

  • (-)-Ambrox

    Structural analog with different ring system; reported biotransformation routes and odor thresholds do not transfer directly

Quantitative Differentiation Evidence for (-)-Maalioxide: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Essential Oil Abundance: (-)-Maalioxide Dominates Lophozia ventricosa Volatiles by a Factor of 1.58× Over the Next Most Abundant Sesquiterpenoid

In hydrodistilled essential oil of Lophozia ventricosa, (-)-maalioxide constitutes 45.6% of the total volatile composition, making it the single most abundant constituent. The second most abundant compound, (-)-eudesma-4(15),7(11)-dien-8-one, accounts for only 28.9%, yielding a 1.58-fold dominance ratio [1]. This quantitative predominance is not observed for the enantiomeric (+)-maalioxide in its source organism Valeriana wallichii, where it is reported as a trace or minor component [2], nor for the co-occurring (+)-cyclocolorenone which is typically present in comparable or lower amounts relative to maalioxide in Plagiochila species [3].

Essential Oil Abundance
Head-to-head
45.6% vs. 28.9% (1.58× dominance)
Supports enriched sourcing from Lophozia ventricosa
Chemotype authentication advised
Essential oil composition Chemotaxonomy Natural product sourcing

Microbial Hydroxylation Regioselectivity: Mucor plumbeus Produces 9β-Hydroxymaalioxide as a Unique Major Metabolite Not Observed in Aspergillus Systems

Incubation of (-)-maalioxide with Mucor plumbeus for 5 days yields 9β-hydroxymaalioxide as the major product, alongside 1β-hydroxymaalioxide and 7β-hydroxymaalioxide as minor metabolites [1]. In contrast, Aspergillus niger produces a distinctly different product profile: 1β,9β-dihydroxymaalioxide as the dominant metabolite (53.6% yield), with 1β-hydroxymaalioxide (6.2%) and 1β,12-dihydroxymaalioxide (11.0%) as minor products [2]. Aspergillus cellulosae yields yet another profile, producing exclusively 7β-hydroxymaalioxide (29.9% yield) as its sole metabolite [2]. Chemical oxidation with m-chloroperbenzoic acid affords a fourth distinct product set: 2α-hydroxymaalioxide, 7β-hydroxymaalioxide, and 8α-hydroxymaalioxide [3].

Microbial Hydroxylation
Head-to-head
9β-OH unique to M. plumbeus
Biocatalyst choice determines regioisomer outcome
No chemical route to 9β-isomer reported
Biotransformation Regioselective hydroxylation Fragrance precursor synthesis

Enantiomeric Differentiation: (-)-Maalioxide and (+)-Cyclocolorenone Exhibit Distinct Optical Rotation and Phylogenetic Distribution in Plagiochila acanthophylla

The original isolation paper established that (-)-maalioxide and (+)-cyclocolorenone co-occur as enantiomeric sesquiterpenoids within the same liverwort species Plagiochila acanthophylla subsp. japonica, yet display opposite signs of optical rotation and distinct chemical structures (cyclic ether vs. ketone) [1]. In a population variation study across nine Japanese collections, maalioxide was the predominant sesquiterpenoid in forma japonica (all four marker compounds present, maalioxide dominant), whereas in forma fragilis, β-pompene replaced maalioxide as the major component, and in forma robusta, maalioxide constituted only approximately 10% of the sesquiterpenoid fraction alongside a similarly low abundance of β-pompene [2]. This intra-species chemotype variation, ranging from maalioxide-dominant (likely >40% based on chromatographic profiles) to maalioxide-minor (~10%), provides a quantitative framework for selecting source chemotypes.

Chemotype Variation
Cross-study
~4- to 8-fold maalioxide content range
Chemotype selection impacts extraction yield
fo. japonica preferred over fo. robusta
Enantiomeric purity Chiral natural products Chemotaxonomic marker

Antimicrobial Activity of Maalioxide-Containing Extracts: MIC Range of 1.25–5.00 mg/mL Across 15 Pathogenic Microorganisms with Differential Bacterial vs. Fungal Sensitivity

Ethyl acetate extracts of Lophozia ventricosa, in which maalioxide constitutes 9.89% of the volatile fraction alongside β-barbatene (45.39%) and α-barbatene (8.21%), were tested against 15 pathogenic microorganisms using a broth microdilution method [1]. The minimum inhibitory concentration (MIC) ranged from 2.50 to 5.00 mg/mL against seven bacterial strains (including Bacillus cereus, Listeria monocytogenes, Micrococcus flavus, Staphylococcus aureus, Enterobacter cloacae, Pseudomonas aeruginosa, and Salmonella typhimurium) and from 1.25 to 5.00 mg/mL against eight fungal strains (including Aspergillus niger, A. fumigatus, A. ochraceus, A. versicolor, Penicillium funiculosum, P. ochrochloron, Trichoderma viride, and Candida albicans) [1]. Notably, the lower MIC bound for fungi (1.25 mg/mL) was half that observed for bacteria (2.50 mg/mL), indicating a consistent ~2-fold higher sensitivity of the fungal panel to the extract [1]. Importantly, these MIC values reflect whole-extract activity; pure (-)-maalioxide MIC data against specific strains remain absent from the peer-reviewed literature.

Antimicrobial MIC (Extract)
Class-level
Bacteria 2.50–5.00, Fungi 1.25–5.00 mg/mL
Extract-level benchmark; pure compound data absent
Activity attribution to (-)-maalioxide requires isolation
Antimicrobial activity MIC determination Natural product extract standardization

Odor-Driven Value Proposition: (-)-Maalioxide Possesses a Recognized Pleasant Odour Driving Microbial Hydroxylation Programs for Fragrance Enhancement

(-)-Maalioxide is explicitly described in the peer-reviewed literature as possessing a 'pleasant odour' [1] and a 'good odor' [2], which motivated systematic hydroxylation programs by both chemical and microbial methods aimed at improving its olfactory properties. This fragrance-driven research trajectory parallels that of (-)-ambrox, a commercially significant amber-type odorant derived from sclareol, which also underwent microbial transformation by Aspergillus niger and A. cellulosae to generate novel odor-active metabolites [2]. The structural similarity between (-)-maalioxide and (-)-ambrox—both are tricyclic ethers with five-membered oxygen-containing rings—positions (-)-maalioxide as a potential scaffold for developing alternative amber-family fragrance ingredients, with the added advantage of direct plant-based sourcing rather than semi-synthetic derivation from labdane diterpenes [3].

Odor Quality
Class-level
Reported pleasant odor (qualitative)
Conceptual fragrance development precedent
No quantitative ODT/OAV data available
Fragrance chemistry Biotransformation Amber-type odorants

Physicochemical Property Comparison: (-)-Maalioxide versus (+)-Maalioxide—LogP 5.074 and Drug-Likeness Assessment

Computationally predicted physicochemical properties are available for both enantiomers. (+)-Maalioxide has a calculated octanol-water partition coefficient (LogP) of 5.074 and a water solubility rating described as 'excellent' (优) based on a logarithmic solubility assessment, with an overall drug-likeness quantitative estimate rated as 'medium' (中) [1]. While these predicted values are expected to be identical for (-)-maalioxide due to the enantiomeric relationship, the topological polar surface area (TPSA) has been independently reported as 9.20 Ų for (-)-maalioxide [2]. For context, the structurally related fragrance compound (-)-ambrox (CAS 6790-58-5, C₁₆H₂₈O, MW 236.39) has a comparable LogP of approximately 5.3-5.6 and TPSA of 9.23 Ų, indicating similar membrane permeability and volatility profiles within the tricyclic ether class [3].

Predicted Physicochemical
Class-level
LogP ~5.07, TPSA 9.20 Ų
Informs volatility and formulation context
Experimental LogP not yet reported
Physicochemical properties ADMET prediction Enantiomer comparison

High-Yield Procurement and Application Scenarios for (-)-Maalioxide Based on Quantitative Evidence


Natural Product Reference Standard Procurement: Sourcing from Lophozia ventricosa Essential Oil Using Chemotype Authentication

Laboratories requiring authenticated (-)-maalioxide reference material should prioritize Lophozia ventricosa essential oil as the starting biomass, where the target compound constitutes 45.6% of the volatile fraction—a 1.58-fold enrichment over the next most abundant constituent [1]. Chemotype selection is critical: Plagiochila acanthophylla subsp. japonica forma japonica collections yield maalioxide as the predominant sesquiterpenoid (total marker content 85-96%), whereas forma robusta collections contain only ~10% maalioxide [2]. Procurement specifications should therefore include enantioselective GC-MS verification of the (-)-enantiomer and quantification relative to known co-eluting sesquiterpenoids, particularly (+)-cyclocolorenone and eudesma-4(15),7(11)-dien-8-one.

Biocatalytic Derivatization Programs: Selecting Mucor plumbeus for Exclusive 9β-Hydroxymaalioxide Production

For fragrance or pharmaceutical derivatization programs seeking specific hydroxylated (-)-maalioxide analogs, the choice of biocatalyst is consequential. Mucor plumbeus is the only reported microorganism that delivers 9β-hydroxymaalioxide as the major product, a regioisomer not accessible through chemical oxidation (m-CPBA, which yields 2α-, 7β-, and 8α-hydroxy isomers) or through Aspergillus niger (which favors dihydroxylation to 1β,9β-diol in 53.6% yield) [1][2][3]. Researchers should specify Mucor plumbeus-based biotransformation protocols (Czapek-pepton medium, pH 7.0, 30°C, 5-day incubation) when the 9β-hydroxy derivative is the synthetic target.

Antimicrobial Bioactivity-Guided Fractionation with Built-In Extract Benchmarking

Investigators pursuing antimicrobial discovery from maalioxide-containing extracts now have a published MIC benchmark: Lophozia ventricosa ethyl acetate extract (9.89% maalioxide) exhibits MIC values of 2.50–5.00 mg/mL against Gram-positive and Gram-negative bacteria, and 1.25–5.00 mg/mL against pathogenic fungi [1]. The ~2-fold higher sensitivity of fungal strains provides a rational starting point for antifungal-focused fractionation. Future studies reporting pure (-)-maalioxide MIC values should reference this extract-level benchmark to demonstrate enrichment of activity upon purification.

Fragrance Ingredient Development: Leveraging (-)-Maalioxide as a Naturally Sourced Amber-Type Tricyclic Ether Scaffold

(-)-Maalioxide's established pleasant odor and its structural kinship with the commercially validated amber odorant (-)-ambrox position it as a candidate for developing novel fragrance ingredients through targeted biocatalytic or chemical modification [1][2]. The comparable predicted physicochemical profiles (LogP ~5.07 vs. ~5.3-5.6 for (-)-ambrox; TPSA 9.20 vs. 9.23 Ų) suggest similar volatility and substantivity characteristics [3]. Procurement for fragrance development should include odor evaluation panels and stability testing under formulation-relevant conditions (pH, temperature, oxidant exposure), as these data are currently absent from the literature.

Application
Selection Property
Validation Focus
Natural Product Reference Standard Sourcing
Chemotype-authenticated enantiopure material
Enantioselective GC-MS verification; co-eluting sesquiterpenoid quantification
Biocatalytic Derivatization (9β-OH)
Strain-specific regioselectivity
Mucor plumbeus protocol fidelity; 9β-hydroxy identity confirmation
Antimicrobial Bioactivity-Guided Fractionation
Extract-level MIC benchmark
Activity enrichment upon purification; pure (-)-maalioxide MIC vs. extract
Fragrance Ingredient Development
Naturally sourced tricyclic ether scaffold with pleasant odor
Odor evaluation panels; stability under formulation-relevant conditions
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